molecular formula C9H21N3 B1308997 4-(4-Methylpiperazin-1-yl)butan-1-amine CAS No. 4553-32-6

4-(4-Methylpiperazin-1-yl)butan-1-amine

Cat. No.: B1308997
CAS No.: 4553-32-6
M. Wt: 171.28 g/mol
InChI Key: NXKRSMDVDRFSBV-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)butan-1-amine is a chemical compound that features a piperazine ring substituted with a methyl group and a butylamine chain

Mechanism of Action

Target of Action

The primary targets of 4-(4-Methyl-piperazin-1-yl)-butylamine are neurotransmitter receptors . Piperazine derivatives, such as 4-(4-Methyl-piperazin-1-yl)-butylamine, have been found to interact with various neurotransmitter receptors, including the serotonin receptor, the GABA receptor, and the histamine receptor .

Mode of Action

4-(4-Methyl-piperazin-1-yl)-butylamine interacts with its targets by binding to the active sites of these receptors. This binding can either activate or inhibit the function of the receptors, depending on the specific receptor and the nature of the interaction .

Biochemical Pathways

The interaction of 4-(4-Methyl-piperazin-1-yl)-butylamine with neurotransmitter receptors affects various biochemical pathways. For instance, the binding of this compound to the serotonin receptor can influence the serotonin signaling pathway, which plays a crucial role in mood regulation and other neurological functions .

Pharmacokinetics

Like many other piperazine derivatives, it is expected to have good bioavailability and to be metabolized primarily by the liver .

Result of Action

The molecular and cellular effects of 4-(4-Methyl-piperazin-1-yl)-butylamine’s action depend on the specific receptor it interacts with. For example, if it acts as an agonist at the serotonin receptor, it could increase serotonin signaling and potentially have antidepressant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Methyl-piperazin-1-yl)-butylamine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets .

Biochemical Analysis

Biochemical Properties

4-(4-Methyl-piperazin-1-yl)-butylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and affecting neurotransmission . Additionally, 4-(4-Methyl-piperazin-1-yl)-butylamine can bind to certain enzymes, altering their catalytic activity and impacting metabolic pathways .

Cellular Effects

The effects of 4-(4-Methyl-piperazin-1-yl)-butylamine on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In cancer cells, 4-(4-Methyl-piperazin-1-yl)-butylamine has demonstrated potential anticancer activity by inducing apoptosis and inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, 4-(4-Methyl-piperazin-1-yl)-butylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This compound may act as an enzyme inhibitor or activator, depending on the context, and can influence gene expression by interacting with transcriptional machinery . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(4-Methyl-piperazin-1-yl)-butylamine in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its activity . Long-term exposure to 4-(4-Methyl-piperazin-1-yl)-butylamine in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 4-(4-Methyl-piperazin-1-yl)-butylamine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as antidepressant-like activity in rodent models . At higher doses, it may induce toxic or adverse effects, including neurotoxicity and hepatotoxicity . Understanding the dosage-dependent effects of 4-(4-Methyl-piperazin-1-yl)-butylamine is essential for its potential therapeutic applications.

Metabolic Pathways

4-(4-Methyl-piperazin-1-yl)-butylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The specific enzymes and pathways involved in the metabolism of 4-(4-Methyl-piperazin-1-yl)-butylamine are critical for understanding its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-(4-Methyl-piperazin-1-yl)-butylamine within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding the transport mechanisms and distribution patterns of 4-(4-Methyl-piperazin-1-yl)-butylamine is essential for its potential therapeutic applications and toxicity assessment.

Subcellular Localization

The subcellular localization of 4-(4-Methyl-piperazin-1-yl)-butylamine plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . The localization of 4-(4-Methyl-piperazin-1-yl)-butylamine within cells can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)butan-1-amine typically involves the reaction of 4-methylpiperazine with butylamine under controlled conditions. One common method involves the use of polyphosphoric acid (PPA) as a catalyst to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)butan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylpiperazin-1-yl)butan-1-amine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ability to act as a building block for more complex molecules and its potential as a kinase inhibitor make it a valuable compound in various research fields.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKRSMDVDRFSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424412
Record name 4-(4-Methyl-piperazin-1-yl)-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4553-32-6
Record name 4-(4-Methyl-piperazin-1-yl)-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylpiperazin-1-yl)butan-1-amine
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